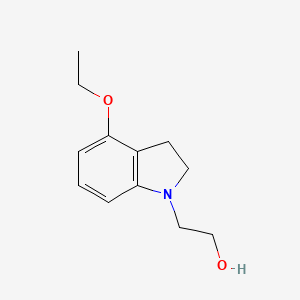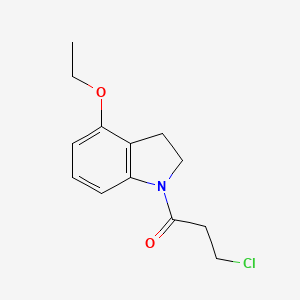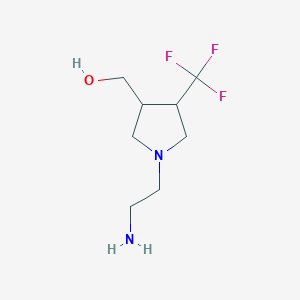
2-(4-Ethoxyindolin-1-yl)ethan-1-ol
Overview
Description
2-(4-Ethoxyindolin-1-yl)ethan-1-ol, also known as 4-ethoxyindoline, is an organic compound with a molecular formula of C10H14O2. It is a derivative of indoline, an aromatic heterocyclic compound with a five-membered ring containing two nitrogen atoms. 4-ethoxyindoline has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Material Applications
- Podands Synthesis : Podands containing 3,4-dihydroisoquinoline fragments, synthesized from related organic compounds, demonstrate the versatility of ethoxyindolin derivatives in constructing complex organic molecules with potential applications in host-guest chemistry (Shklyaev & Vshivkova, 2014).
- Corrosion Inhibition : Schiff base complexes derived from similar ethan-1-ol compounds have shown effectiveness in inhibiting corrosion on mild steel, highlighting their potential as corrosion inhibitors in materials science (Das et al., 2017).
Chemical Process Improvement
- Process Optimization : An improved and scalable process for the synthesis of a related compound, 2-(5-ethylpyridin-2-yl)ethan-1-ol, underscores the importance of optimizing chemical processes for key intermediates in drug synthesis, which can be relevant for compounds like "2-(4-Ethoxyindolin-1-yl)ethan-1-ol" (Mohanty et al., 2014).
Pharmacological Potential
- Anticancer Agent Discovery : The discovery of potent anticancer agents from derivatives of ethan-1-ols indicates the pharmacological potential of these compounds in designing new therapeutic agents (Suzuki et al., 2020).
- Analgesic Development : Chemoenzymatic synthesis of novel ethereal analogs of morpholino-alcohols suggests the potential of 2-(4-Ethoxyindolin-1-yl)ethan-1-ol derivatives in developing new analgesics with improved efficacy and safety profiles (Borowiecki, 2022).
Antioxidant Activity
- Enhancement of Antioxidant Activity : Studies on benzoin derivatives, structurally related to "2-(4-Ethoxyindolin-1-yl)ethan-1-ol," have demonstrated how substituents and functional groups can enhance antioxidant activity, suggesting a potential research avenue for this compound in exploring antioxidant properties (Thanuja et al., 2022).
properties
IUPAC Name |
2-(4-ethoxy-2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12-5-3-4-11-10(12)6-7-13(11)8-9-14/h3-5,14H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILIOBXGKGOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)
![3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477126.png)
![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)




![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477137.png)
![3-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477138.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477139.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477141.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477144.png)
![Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477145.png)
![3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477146.png)